
3-Hydroxyphenylacetic acid
Overview
Description
3-Hydroxyphenylacetic acid (3-HPAA, C₈H₈O₃) is a phenolic organic acid derivative of phenylacetic acid, characterized by a hydroxyl group (-OH) at the meta position of the benzene ring relative to the acetic acid side chain. Its molecular structure confers distinct chemical properties, including increased polarity and reactivity compared to non-hydroxylated analogs like phenylacetic acid .
Preparation Methods
Microbial Fermentation: The Industrial Gold Standard
Strain Selection and Genetic Optimization
The filamentous fungus Rhizoctonia solani (DSM 852) is the preferred organism for 3-HPA production due to its innate ability to hydroxylate phenylacetic acid at the meta position . Unlike earlier replacement cultures that achieved only 2.5 g/L , modern submerged fermentation leverages the fungus’s metabolic machinery in a controlled bioreactor environment.
Nutrient Media Composition
The fermentation medium (Medium B) is designed to balance carbon, nitrogen, and trace elements:
Component | Concentration (g/L) | Function |
---|---|---|
Glucose | 20 | Primary carbon source |
Yeast extract | 7.5 | Nitrogen/vitamin source |
(NH₄)₂SO₄ | 5 | Inorganic nitrogen |
MgSO₄·7H₂O | 0.5 | Magnesium supply |
MnSO₄·H₂O | 0.05 | Enzyme cofactor |
KH₂PO₄/K₂HPO₄ | 1.5/3.6 | pH buffering |
This formulation supports robust fungal growth while minimizing byproduct formation .
Fed-Batch Fermentation Protocol
The process involves three phases: preculture, primary fermentation, and repeated fed-batch cycles.
Preculture Development
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Inoculum Preparation : Agar-grown R. solani is homogenized and transferred to 330 mL of Medium B in baffled flasks.
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Incubation Conditions : 25°C, 180 rpm agitation for 72 hours to achieve dense biomass .
Primary Fermentation
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Bioreactor Setup : 10 L fermenter with 1 vvm aeration and initial agitation at 100 rpm.
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Substrate Feeding : Phenylacetic acid (10 g/L) is added initially, with 50 g boluses introduced at 24-hour intervals.
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Process Adjustments : Agitation increases stepwise to 200 rpm, and pH is maintained at 6.8–7.2 via automatic NaOH addition .
Fed-Batch Cycles
After 88 hours, 90% of the broth is harvested, and the remaining 10% is replenished with fresh Medium B. This cycle repeats, achieving a final 3-HPA concentration of 30.6 g/L after 165 hours .
Product Isolation and Purification
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Centrifugation : Broth is centrifuged at 5,000 rpm for 20 minutes to separate biomass.
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Acidification : Supernatant is adjusted to pH 2 with H₂SO₄ to protonate 3-HPA.
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Solvent Extraction : Tert-butyl methyl ether (2 × 7 L) extracts 3-HPA, yielding 250 g of 94% pure product after evaporation .
Chemical Synthesis: Challenges and Innovations
Direct Hydroxylation of Phenylacetic Acid
Chemical routes typically employ electrophilic aromatic substitution, but meta selectivity remains problematic. Metal catalysts (e.g., Fe³⁺/H₂O₂ systems) achieve ~40% yields but require harsh conditions (80°C, 12 hours) .
Regioselectivity Modifiers
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Directed Ortho-Metalation : Using (–)-sparteine as a chiral ligand improves meta-directing effects but complicates scalability .
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Protecting Groups : Acetylation of the hydroxyl group post-synthesis adds steps, reducing overall efficiency.
Halogenation-Hydrolysis Pathways
An alternative route involves:
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Chlorination : Phenylacetic acid → 3-chloro-4-hydroxyphenylacetic acid (using Cl₂/FeCl₃).
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Hydrodechlorination : Pd/C-catalyzed H₂ treatment removes chlorine, yielding 3-HPA .
This method achieves 65% purity but generates toxic halogenated intermediates .
Enzymatic Hydroxylation: Emerging Techniques
Monooxygenase Systems
Recombinant E. coli expressing cytochrome P450 enzymes (e.g., CYP199A4) hydroxylate phenylacetic acid with 70% conversion. However, enzyme instability and NADPH dependency limit industrial adoption .
Whole-Cell Biocatalysis
R. solani cell lysates retain hydroxylation activity in buffer systems. Immobilizing cells on alginate beads enhances reusability (5 cycles, 15% activity loss) .
Comparative Analysis of Methods
Method | Yield (g/L) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Microbial Fermentation | 30.6 | 94 | High | 120 |
Chemical Synthesis | 12.4 | 78 | Moderate | 340 |
Enzymatic Hydroxylation | 8.9 | 85 | Low | 560 |
Industrial Process Optimization
Carbon Source Substitution
Replacing glucose with glycerol reduces catabolite repression, boosting yield by 18% .
In Situ Product Removal
Adsorption resins (e.g., XAD-16N) mitigate product inhibition, increasing titer to 38 g/L .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.
Reduction: Formation of 3-hydroxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
Antimicrobial Properties
Mechanism of Action Against Pathogens
Recent studies have demonstrated that 3-HPAA exhibits a dose-dependent antimicrobial effect against Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its antibiotic resistance. Research indicates that 3-HPAA can disrupt various cellular processes in bacteria, affecting DNA replication, RNA modifications, and oxidative stress responses. The minimum inhibitory concentration (MIC) for 3-HPAA against P. aeruginosa was found to be 2.1 mg/mL, with a minimum bactericidal concentration (MBC) at 2.3 mg/mL, indicating its potential as a new antimicrobial agent .
Concentration (mg/mL) | Percent Inhibition (%) | Cell Viability (cfu/mL) |
---|---|---|
1.7 | 31 | 5 × 10^6 |
1.9 | 58 | - |
2.1 | 98 | - |
This data suggests that further exploration into the proteomic changes induced by 3-HPAA could lead to the development of effective antimicrobial strategies against resistant bacterial strains .
Metabolic Implications
Role in Gut Microbiota and Metabolism
3-HPAA is primarily formed through the microbial degradation of dietary flavonoids in the colon, particularly from proanthocyanidins and chlorogenic acid. Elevated levels of this metabolite in urine can indicate an increased metabolic activity of gut bacteria, especially Clostridium species. Such elevations may also reflect dietary habits rich in flavonoids .
Additionally, high urinary levels of 3-HPAA have been linked to various metabolic conditions, including potential associations with gut dysbiosis and phenylketonuria, an inherited metabolic disorder . This highlights the importance of understanding individual dietary patterns and gut microbiome composition when interpreting levels of 3-HPAA.
Cardiovascular Benefits
Vasorelaxant Effects
Research has indicated that 3-HPAA possesses vasorelaxant properties, contributing to cardiovascular health by decreasing arterial blood pressure in spontaneously hypertensive rats. This effect is mediated through endothelium-dependent nitric oxide release, suggesting that diets rich in polyphenols may provide cardiovascular benefits through metabolites like 3-HPAA .
Protective Effects Against Cytotoxicity
Cellular Protection Mechanisms
A study highlighted the protective effects of 3-HPAA against acetaldehyde-induced cytotoxicity in hepatocytes by enhancing aldehyde dehydrogenase (ALDH) activity. This protective mechanism is believed to be mediated through activation of aryl hydrocarbon receptor (AhR) pathways, showcasing the compound's potential role in liver health and detoxification processes .
Mechanism of Action
The mechanism by which 3-Hydroxyphenylacetic acid exerts its effects involves the release of nitric oxide by the endothelial layer, leading to vasorelaxation and a decrease in blood pressure . This process is partially dependent on the integrity of the endothelium and involves the activation of endothelial nitric oxide synthase .
Comparison with Similar Compounds
Key Features:
- Biosynthesis: Primarily a microbial metabolite derived from the colonic fermentation of dietary flavonoids (e.g., quercetin, rutin, and proanthocyanidins) by gut microbiota, particularly Clostridium species . Up to 35% of ingested quercetin rutinosides are metabolized into 3-HPAA .
- Biological Roles: Antimicrobial Activity: Exhibits inhibitory effects against pathogenic bacteria . Antioxidant Activity: Acts as a free radical scavenger, though its potency is lower than metabolites like 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) . Clinical Markers: Elevated urinary levels correlate with gut dysbiosis, Clostridium overgrowth, or high dietary polyphenol intake (e.g., tea, grapes) .
Structural and Functional Comparisons
Key Insights:
- Substituent Position Dictates Activity : The meta -OH in 3-HPAA enhances polarity and microbial interactions but reduces antioxidant efficacy compared to 3,4-DHPAA, which has two -OH groups .
- Methoxy vs. Hydroxy Groups : Homovanillic acid’s methoxy group (-OCH₃) lowers reactivity compared to 3-HPAA’s -OH, resulting in weaker antioxidant effects .
Metabolic and Pharmacokinetic Differences
Table 2: Metabolic Pathways and Bioavailability
Key Insights:
- Gut Microbiota Dependency: 3-HPAA and 3,4-DHPAA require colonic bacteria for synthesis, whereas phenylacetic acid is primarily endogenous .
- Antioxidant Degradation : 3-HPAA’s antioxidant activity diminishes in vivo due to rapid metabolism, unlike in vitro studies .
Key Insights:
- Diagnostic Utility: 3-HPAA’s role as a gut biomarker surpasses its therapeutic use, whereas phenylacetic acid is industrially significant .
- Safety Gaps : Homovanillic acid and 3-HPAA lack comprehensive toxicological data, necessitating cautious handling .
Biological Activity
3-Hydroxyphenylacetic acid (3-HPAA) is a microbial metabolite derived from flavonoids, primarily produced by the gut microbiota. This compound has garnered attention for its potential biological activities, particularly in cardiovascular health and metabolic regulation. This article explores the biological activities of 3-HPAA, supported by various research findings, case studies, and data tables.
1.1 Vasorelaxant Effects
Research indicates that 3-HPAA exhibits significant vasorelaxant properties, leading to a reduction in blood pressure. In a study involving spontaneously hypertensive rats, intravenous administration of 3-HPAA resulted in a dose-dependent decrease in mean arterial blood pressure without affecting heart rate. The compound's mechanism involves endothelial nitric oxide release, which is crucial for vascular relaxation:
- Bolus Administration : Doses ranging from 0.01 to 10 mg·kg resulted in significant reductions in systolic and diastolic blood pressure, with effects observable at doses as low as 0.01 mg·kg .
- Infusion Administration : Continuous infusion of 3-HPAA also demonstrated a substantial decrease in blood pressure, with maximal effects observed at higher doses (1 and 5 mg·kg·min) .
1.2 Antidiabetic Properties
3-HPAA has been implicated in enhancing glucose metabolism and reducing oxidative stress in pancreatic beta cells. In vitro studies have shown that it can improve glucose-stimulated insulin secretion and protect against cell death induced by oxidative stress . This suggests a potential role in managing diabetes and metabolic disorders.
2.1 Cardiovascular Health
A clinical study highlighted the relationship between dietary flavonoid intake, including sources of 3-HPAA, and cardiovascular health outcomes. Higher consumption of flavonoids was associated with lower all-cause mortality and reduced incidence of cardiovascular diseases . This underscores the importance of gut-derived metabolites like 3-HPAA in mediating these health benefits.
2.2 Microbial Metabolism
In a model involving C. elegans, researchers demonstrated that 3-HPAA could activate the phenylacetic acid degradative pathway in Burkholderia cenocepacia, suggesting its role in microbial interactions within the gut . This highlights its broader implications beyond human metabolism, affecting microbial ecology.
3.1 Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
4. Conclusion
The biological activity of this compound presents significant implications for health, particularly concerning cardiovascular function and metabolic regulation. Its vasorelaxant properties mediated through nitric oxide release position it as a potential therapeutic agent for hypertension. Additionally, its role as an antidiabetic agent highlights the importance of gut microbiota in human health.
Future research should continue to explore the mechanisms underlying these effects and investigate the clinical applications of 3-HPAA in various health conditions.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 3-HPA in biological samples?
- Methodological Answer : 3-HPA can be detected and quantified using LC-MS/MS or GC-MS with derivatization. For example, LC-MS/MS protocols involve reverse-phase chromatography (e.g., C18 columns) and negative ionization modes, with optimized transitions for specific fragments (e.g., m/z 151→107). GC-MS often employs trimethylsilyl (TMS) derivatization to enhance volatility, with retention indices around 1635–1645 (semi-standard non-polar columns) . Sample preparation includes protein precipitation and solid-phase extraction to minimize matrix interference.
Q. How should 3-HPA be stored to ensure stability in laboratory settings?
- Methodological Answer : 3-HPA is stable at -20°C for up to 3 years in powder form. For dissolved stock solutions (e.g., in DMSO at 15 mg/mL), storage at -80°C for 2 years is recommended to prevent degradation. Avoid repeated freeze-thaw cycles and exposure to moisture or heat, which can hydrolyze the compound .
Q. What safety precautions are necessary when handling 3-HPA in the lab?
- Methodological Answer : Use nitrile gloves (tested against EN 374 standards) and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Incompatible materials include strong acids/oxidizers (e.g., HNO₃), which may induce hazardous reactions. Contaminated waste should be disposed via specialized chemical disposal services .
Q. What are the clinical implications of elevated 3-HPA levels in human biofluids?
- Methodological Answer : Elevated urinary or plasma 3-HPA is associated with phenylketonuria (due to tyrosine metabolism errors) or gut dysbiosis (e.g., Clostridium overgrowth). However, dietary polyphenols (e.g., wine, tea) can also increase 3-HPA, necessitating controlled dietary tracking in clinical studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported microbial degradation pathways of 3-HPA?
- Methodological Answer : Discrepancies in pathways (e.g., meta-cleavage vs. non-meta pathways) require comparative genomic analysis of microbial strains and enzyme activity assays . For Klebsiella pneumoniae, 3-HPA catabolism involves 3,4-dihydroxyphenylacetic acid via substrate-specific hydroxylases. Use knockout mutants or isotopic tracing (¹³C-labeled 3-HPA) to validate pathway dominance .
Q. What experimental approaches study the enzyme kinetics of 4-hydroxyphenylacetate 3-monooxygenase with 3-HPA?
- Methodological Answer : Purify the enzyme via affinity chromatography and monitor activity using spectrophotometric assays (NADH depletion at 340 nm). Vary substrate concentrations (0.1–10 mM 3-HPA) and cofactors (e.g., FAD) to determine Kₘ and Vₘₐₓ. Inhibitor studies (e.g., metal chelators) can elucidate catalytic mechanisms .
Q. How does 3-HPA interact with endogenous antioxidants, and what methodologies assess these effects?
- Methodological Answer : Synergism with antioxidants (e.g., uric acid) is evaluated via ORAC (Oxygen Radical Absorbance Capacity) assays . Combine 3-HPA (5–50 µM) with endogenous compounds and measure fluorescence decay of fluorescein. Theoretical additive values vs. experimental results identify synergistic/antagonistic effects (e.g., 3-HPA + uric acid showed no synergism in ORAC) .
Q. What strategies optimize the chemical synthesis of 3-HPA to improve yield and purity?
- Methodological Answer : Optimize Friedel-Crafts acylation of 3-hydroxyphenyl derivatives using acetic anhydride. Key parameters include temperature control (10–25°C) and catalytic Lewis acids (e.g., AlCl₃). Post-synthesis, purify via recrystallization (ethanol/water) or preparative HPLC (phenyl-hexyl columns). Monitor purity by NMR (¹H, δ 6.7–7.2 ppm for aromatic protons) .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDYYGIDFPZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211148 | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
621-37-4 | |
Record name | 3′-Hydroxyphenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hydroxybenzeneacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621374 | |
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Record name | 621-37-4 | |
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Record name | 3-Hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-hydroxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYBENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Z6Z8REF | |
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Record name | 3-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °C | |
Record name | 3-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000440 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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